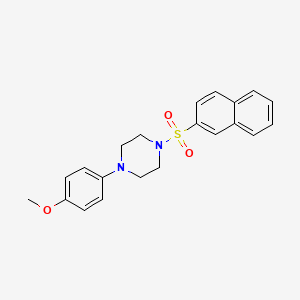
3-(4-fluorophenyl)-2-(4-isopropylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinones typically involves the cyclization of appropriately substituted anthranilamides with acid chlorides, followed by further chemical transformations. For instance, Ozaki et al. (1985) described synthesizing a range of 4(1H)-quinazolinones with varying substitutions, including those with isopropyl and fluorophenyl groups, suggesting a potential pathway for synthesizing the compound (Ozaki, Yamada, Oine, Ishizuka, & Iwasawa, 1985).
Molecular Structure Analysis
The molecular structure of 3-(4-fluorophenyl)-2-(4-isopropylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be characterized using various spectroscopic techniques such as NMR, FTIR, and HRMS. Wang et al. (2016) conducted a similar analysis for 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, highlighting the use of these methods in determining the structural aspects of quinazolinone derivatives (Wang, Chai, Yang, Wei, & Peng, 2016).
Chemical Reactions and Properties
Quinazolinones can undergo various chemical reactions, contributing to their diverse biological activities. The reactivity can be influenced by the presence of fluorine atoms and other substituents in the molecular structure. For instance, Deetz et al. (2001) reported the cyclocondensation reactions involving fluoro substituted benzoyl chlorides to form quinazolinones (Deetz, Malerich, Beatty, & Smith, 2001).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystal structure, are essential for understanding their chemical behavior. Geesi et al. (2020) discussed the crystal structure and physical properties of a related quinazolinone compound, providing insights into these aspects (Geesi, Riadi, Kaiba, Anouar, Ouerghi, Ibnouf, & Guionneau, 2020).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity and stability, are influenced by their functional groups and molecular structure. For example, the presence of fluorophenyl groups can significantly affect the compound's chemical behavior, as seen in the work of Tani et al. (1979), who studied the chemical properties of various fluorinated quinazolinones (Tani, Yamada, Oine, Ochiai, Ishida, & Inoue, 1979).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-(4-propan-2-ylphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c1-15(2)16-7-9-17(10-8-16)22-25-21-6-4-3-5-20(21)23(27)26(22)19-13-11-18(24)12-14-19/h3-15,22,25H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGGXFFYDNHZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



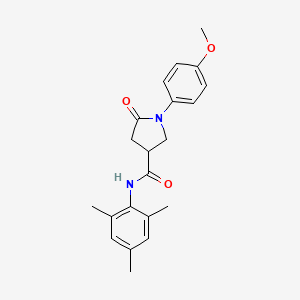
![1-(1,3-benzodioxol-5-yl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B4014257.png)
![5,5-dimethyl-1'-(1-piperidinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4014261.png)
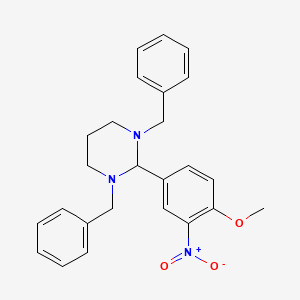
![N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4014271.png)

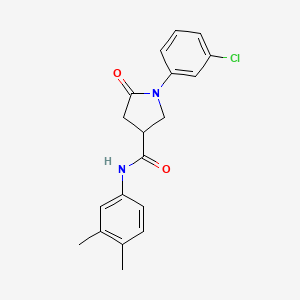
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4014307.png)
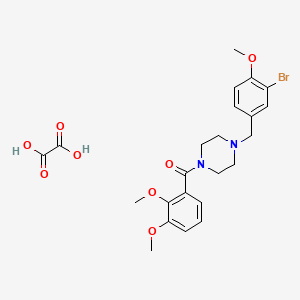
![5-bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride](/img/structure/B4014329.png)
![ethyl 4-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4014337.png)
![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4014345.png)
![N-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4014350.png)
